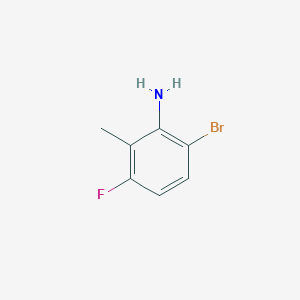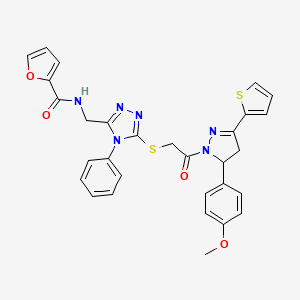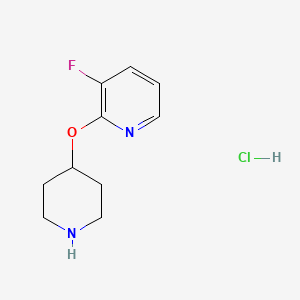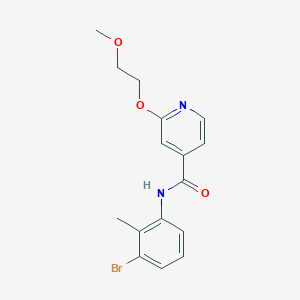![molecular formula C28H34N2O5 B2983882 2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-42-6](/img/structure/B2983882.png)
2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H34N2O5 and its molecular weight is 478.589. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Recognition and Chemosensors
The chemical compound exhibits significant potential in the development of chemosensors, particularly for the detection of transition metal ions. Research has shown compounds with similar structural features demonstrate remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. This specificity is critical for environmental monitoring and biochemical applications where the precise detection of metal ions is essential. The limit of detection (LOD) for Cu2+ has been reported to be in the nanomolar range, indicating high sensitivity. The study further explores the molecular recognition abilities of these compounds, providing a foundation for future sensor development (Gosavi-Mirkute et al., 2017).
Electron Transport Layer for Polymer Solar Cells
Another application area is in the field of polymer solar cells, where analogs of the compound have been utilized as electron transport layers (ETLs). These materials enhance the efficiency of solar cells by facilitating electron extraction and reducing recombination at the active layer/cathode interface. A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a related structure has shown promising results in improving the power conversion efficiency of inverted polymer solar cells. This advancement highlights the compound's role in developing more efficient and sustainable solar energy technologies (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Research into the inhibition of glycolic acid oxidase, an enzyme involved in the metabolic pathway of glycolic acid, has identified derivatives of pyrrole-dione as potent inhibitors. These inhibitors can modulate enzymatic activity, offering therapeutic potential for conditions associated with abnormal glycolic acid metabolism. The study's findings contribute to the understanding of the enzyme's regulation and open pathways for the development of novel treatments for related disorders (Rooney et al., 1983).
Optoelectronic Materials and Biological Systems
Derivatives of the compound have been synthesized and investigated for their photophysical properties, indicating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties, such as absorption and emission spectra, are tunable through structural modification, allowing for tailored applications in devices like light-emitting diodes and sensors. Additionally, increased water solubility suggests possible use in biological systems, where water-compatible materials are needed for bioimaging and diagnostic applications (Zhang et al., 2014).
特性
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O5/c1-6-29(7-2)14-9-15-30-25(19-11-13-22(34-8-3)23(17-19)33-5)24-26(31)20-16-18(4)10-12-21(20)35-27(24)28(30)32/h10-13,16-17,25H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSERKLPVTMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2983799.png)




![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)




![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)